Technical Guide: tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
Technical Guide: tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
CAS Number: 796845-64-2 Primary Application: Advanced Intermediate for Kinase Inhibitor Discovery
Executive Summary
tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS 796845-64-2) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a stable, protected precursor to 1-methyl-1H-pyrazol-4-amine , a privileged scaffold found in numerous FDA-approved kinase inhibitors (e.g., inhibitors targeting BRAF, JAK, and COX-2 pathways).
This guide provides a rigorous technical analysis of the compound, detailing its synthesis, stability, deprotection mechanics, and utility in high-throughput library generation. The protocols included are designed for reproducibility and scalability, adhering to high scientific integrity standards.
Chemical Identity & Physical Properties[1][2][3][4]
This compound functions as a "masked" nucleophile. The tert-butoxycarbonyl (Boc) group attenuates the nucleophilicity of the C4-amine, preventing oxidation and polymerization—common issues with free aminopyrazoles—while allowing for facile purification.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 796845-64-2 |
| IUPAC Name | tert-butyl N-(1-methylpyrazol-4-yl)carbamate |
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, CH₂Cl₂, MeOH, EtOAc; Insoluble in H₂O |
| pKa (Calculated) | ~12.5 (Carbamate NH), ~2.5 (Pyrazole N2) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthesis & Production Protocols
The synthesis of CAS 796845-64-2 is most reliably achieved via the Boc-protection of 1-methyl-1H-pyrazol-4-amine . However, due to the oxidative instability of the free amine, a "one-pot reduction-protection" strategy starting from 1-methyl-4-nitropyrazole is the industry standard for high-purity isolation.
Core Synthesis Workflow (Graphviz)
Figure 1: Optimized synthesis pathway minimizing exposure of the unstable amino-intermediate.
Detailed Protocol: In-Situ Reduction and Protection
Objective: Synthesize 10g of CAS 796845-64-2.
Reagents:
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1-Methyl-4-nitropyrazole (Starting Material)
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Pd/C (10% wt, wet support)
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Di-tert-butyl dicarbonate (Boc₂O)[1]
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Methanol (MeOH) & Dichloromethane (DCM)
Step-by-Step Methodology:
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Hydrogenation: In a Parr shaker bottle, dissolve 1-methyl-4-nitropyrazole (1.0 eq) in MeOH (10 vol). Add Pd/C (10 wt% loading).
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Reduction: Hydrogenate at 30-40 psi H₂ for 4–6 hours. Checkpoint: Monitor via LC-MS for disappearance of nitro peak (M+H not visible) and appearance of amine (M+H = 98.1).
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Filtration (Anaerobic): Filter the catalyst over Celite under a nitrogen blanket. Critical: Do not let the amine solution stand in air; it will darken due to oxidation.
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Solvent Swap: Concentrate the filtrate in vacuo to ~20% volume, then co-evaporate with anhydrous DCM twice to remove MeOH.
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Protection: Re-dissolve the crude amine residue in DCM (10 vol). Add Triethylamine (1.5 eq) and cool to 0 °C.
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Addition: Dropwise add a solution of Boc₂O (1.1 eq) in DCM.
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Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
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Workup: Wash with 10% Citric Acid (removes unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[2]
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Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-40% EtOAc in Hexanes).
Self-Validating Quality Control:
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¹H NMR (CDCl₃, 400 MHz): Look for the singlet at δ 1.51 ppm (9H, Boc group) and the N-methyl singlet at δ 3.80 ppm. The pyrazole protons should appear as two singlets or a close doublet around δ 7.3–7.8 ppm.
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TLC: R_f ~ 0.5 (1:1 Hexane:EtOAc). Stain with Ninhydrin (active after deprotection on plate) or UV.
Reactivity & Deprotection Mechanics
The utility of CAS 796845-64-2 lies in its ability to release the free amine under controlled conditions. The pyrazole ring is electron-rich, making the carbamate acid-labile but stable to basic hydrolysis (e.g., LiOH saponification of esters elsewhere in the molecule).
Deprotection Protocol (Acidolysis)
The standard method uses Trifluoroacetic Acid (TFA) or HCl in Dioxane.
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Conditions: Dissolve carbamate in DCM (0.1 M). Add TFA (10–20 eq). Stir at RT for 1–2 hours.
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Mechanism: Protonation of the carbonyl oxygen -> Elimination of tert-butyl cation (isobutylene gas) -> Decarboxylation of the carbamic acid.
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Scavenging: If the molecule contains sensitive nucleophiles (e.g., indoles, electron-rich aromatics), add Triethylsilane (TES) as a cation scavenger to prevent tert-butylation side reactions.
Stability Profile:
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Acid: Unstable (Deprotects).
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Base: Stable (Compatible with Suzuki/Sonogashira coupling conditions).
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Oxidation: Stable.
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Reduction: Stable (Compatible with borohydride reductions).
Applications in Drug Discovery[3][8][9]
This scaffold is a "privileged structure" for kinase inhibitors. The 1-methyl-4-aminopyrazole motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase enzymes.
Drug Design Workflow (Graphviz)
Figure 2: Medicinal chemistry workflow utilizing CAS 796845-64-2 for library generation.
Key Reaction: Sulfonamidation
A common modification is reacting the deprotected amine with sulfonyl chlorides to generate sulfonamides (e.g., analogs of Celecoxib or Encorafenib).
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Reagents: Aryl-SO₂Cl, Pyridine/DCM.
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Insight: The pyrazole nitrogen (N2) is weakly basic but does not compete with the exocyclic amine (N4) during acylation/sulfonylation due to steric hindrance and electronic delocalization.
Safety & Handling (MSDS Highlights)
While the Boc-protected form is relatively benign, standard laboratory safety protocols apply.
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling: Use in a fume hood. Avoid inhalation of dust.
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Spill Response: Sweep up solid spills; do not generate dust. Wipe surface with acetone.
References
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PubChem. (n.d.).[3] tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate (Compound CID 40152209).[3] National Library of Medicine. Retrieved January 30, 2026, from [Link]
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Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection mechanics).
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Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. [Link]
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Gerokonstantis, D. T., et al. (2020).[4][5] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.[5] [Link]
